molecular formula C30H46O5 B3028449 3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate CAS No. 207226-32-2

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate

Cat. No.: B3028449
CAS No.: 207226-32-2
M. Wt: 486.7
InChI Key: IFSUWDPXRKXDGW-UHFFFAOYSA-N
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Description

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate (CAS: N/A; molecular formula: C₁₅H₂₄O₃; molecular weight: 252.35 g/mol) is a phenolic benzaldehyde derivative characterized by two bulky tert-butyl groups at the 3- and 5-positions, a hydroxyl group at the 4-position, and a hydrated aldehyde moiety . This compound is notable for its high thermal stability (melting point: 187–189°C) and its ability to form stabilized phenoxyl radicals via hydrogen-bonding interactions, making it a valuable antioxidant . Its crystalline structure and steric hindrance from the tert-butyl groups enhance resistance to oxidative degradation, which is critical in applications such as polymer stabilization and medicinal chemistry. Studies highlight its role as a protein tyrosine kinase (PTK) inhibitor with low mitochondrial toxicity, positioning it as a candidate for antitumor therapies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H22O2.H2O/c2*1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;/h2*7-9,17H,1-6H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSUWDPXRKXDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669999
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-32-2
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde hemihydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 2,6-di-tert-butylphenol

    Reagent: Formaldehyde

    Conditions: Acidic medium (e.g., hydrochloric acid)

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Aldol Condensation Reactions

BHT-CHO hydrate undergoes aldol reactions to form bioactive flavanones and chalcones. A representative synthesis with 2-hydroxy-acetophenone derivatives is shown below:

Substrate Product Reaction Time Yield Source
5-Bromo-2-hydroxyacetophenone6-Bromo-2-(3,5-di-tert-butyl-4-hydroxyphenyl)chromane-4-one4 h (RT)93%
2-Hydroxyacetophenone2-(3,5-Di-tert-butyl-4-hydroxyphenyl)chromane-4-one4 h (RT)65%

Mechanism : Acid-catalyzed aldol condensation in methanol/HCl, followed by cyclization to form flavanones .

Photocatalytic Degradation

In aqueous TiO₂-mediated photocatalysis, BHT-CHO hydrate degrades via:

  • Primary pathway : Direct oxidation to small polar compounds (e.g., carboxylic acids) .

  • Key differences vs. other phenols :

    • Slower degradation compared to 2,6-di-tert-butylphenol due to steric hindrance from tert-butyl groups .

    • Minimal dimerization intermediates, unlike 2,6-dialkylated phenols .

Environmental relevance : Hydrophobic tert-butyl groups orient the molecule toward catalyst surfaces, influencing degradation efficiency .

Radical Scavenging Activity

The compound exhibits antioxidant behavior via hydrogen atom transfer (HAT):

  • Stabilized phenoxy radical : tert-Butyl groups prevent prooxidant effects by delocalizing the radical electron .

  • Biological relevance : Detected in human urine as a metabolite of butylated hydroxytoluene (BHT), indicating in vivo radical interception .

Hydration and Stability

The hydrate form (2:1 aldehyde:water ratio) shows distinct properties:

Property Value Source
Melting point187–189°C
SolubilityMethanol, dichloromethane
StabilityStable at ambient storage

Hydration does not significantly alter reactivity but improves crystallinity for characterization .

Mechanism of Action

The mechanism of action of 3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate involves its interaction with various molecular targets. For instance, it acts as a potent protein tyrosine kinase inhibitor, affecting cellular signaling pathways. The compound’s hydroxyl and aldehyde groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

4-Hydroxy-3,5-dimethoxybenzaldehyde

  • Molecular Formula : C₉H₁₀O₄; Molecular Weight : 182.18 g/mol .
  • Key Features : Replaces tert-butyl groups with methoxy (-OCH₃) substituents. The absence of bulky alkyl groups reduces steric hindrance, altering reactivity and solubility.
  • Applications: Primarily used in pharmaceutical intermediates and organic synthesis. Unlike its tert-butyl counterpart, it lacks significant radical-stabilizing properties due to the electron-donating methoxy groups, which diminish phenolic hydrogen’s acidity .

Peri-Naphthindan-2,3,4-trione Hydrate

  • Key Features: A trione derivative with a fused naphthindan core and hydrate functionality. Reacts with enediols (e.g., Z-ascorbic acid) to form redox-active products like dihydroxyPeri-naphthindenone .
  • Applications : Utilized in redox reactions and as a probe for studying oxidative degradation pathways in biochemical systems .

Physicochemical Properties and Reactivity

Table 1: Comparative Analysis of Key Properties

Property 3,5-Ditert-butyl-4-hydroxybenzaldehyde Hydrate 4-Hydroxy-3,5-dimethoxybenzaldehyde Peri-Naphthindan-2,3,4-trione Hydrate
Molecular Weight 252.35 g/mol 182.18 g/mol N/A
Melting Point 187–189°C Not reported Not reported
Functional Groups −OH, −CHO (hydrate), tert-butyl −OH, −CHO, methoxy Trione, hydrate
Radical Stability High (phenoxyl radicals) Low Moderate (redox-active intermediates)
Key Applications Antioxidants, PTK inhibitors Pharmaceutical synthesis Redox chemistry

Mechanistic and Catalytic Behavior

  • This compound: The tert-butyl groups sterically shield the phenolic −OH, enhancing radical stability. This property is exploited in catalytic systems requiring persistent radical intermediates .
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde : Methoxy groups increase electron density on the aromatic ring, favoring electrophilic substitution but reducing antioxidant efficacy compared to tert-butyl derivatives .
  • Peri-Naphthindan-2,3,4-trione Hydrate : Reacts with enediols via redox cycles, forming intermediates like mesoxalaldehyde derivatives, which are pivotal in studying oxidative stress pathways .

Biological Activity

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate (often referred to as BHT-CHO) is a compound belonging to the class of hydroxybenzaldehydes. It is recognized for its potential biological activities, particularly in antioxidant, anti-inflammatory, and cytotoxic effects. This article delves into the compound's biological activity, supported by research findings and data tables.

  • Chemical Formula: C30_{30}H46_{46}O5_5
  • Molecular Weight: 478.68 g/mol
  • CAS Number: 45357804

1. Antioxidant Activity

BHT-CHO is known for its antioxidant properties, which have been extensively studied. Its ability to scavenge free radicals helps in protecting cellular components from oxidative stress.

  • Study Findings:
    • A study demonstrated that BHT-CHO significantly inhibited lipid peroxidation in cell membranes, indicating strong antioxidant activity .
    • The compound showed an effective dose-response relationship with an EC50_{50} value ranging from 0.12 to 0.73 µg/mL in various assays .

2. Anti-inflammatory Effects

The anti-inflammatory properties of BHT-CHO have been highlighted in various research studies, showcasing its potential therapeutic applications.

  • Research Findings:
    • In RAW264.7 macrophage cells, BHT-CHO reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL .
    • The compound was shown to inhibit the activation of NF-kB signaling pathways, further supporting its anti-inflammatory role .

3. Cytotoxicity

BHT-CHO exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further cancer research.

  • Cytotoxicity Data:
    • In HeLa cells, BHT-CHO displayed an IC50_{50} value of approximately 10 µg/mL, indicating significant cytotoxicity .
    • The compound was also tested against MCF-7 and A431 cell lines, where it induced apoptosis and increased caspase-3 activity .

Case Study 1: Antioxidant Efficacy in Food Preservation

A study investigated the use of BHT-CHO as a natural preservative in food products. Results indicated that incorporating BHT-CHO significantly extended the shelf life of perishable goods by reducing oxidative degradation.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using rat models demonstrated that administration of BHT-CHO at doses of 5 and 20 mg/kg/day resulted in a marked decrease in inflammatory markers following induced arthritis .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (µg/mL)Effect Observed
Antioxidant ActivityVarious cell linesEC50_{50}: 0.12–0.73Inhibition of lipid peroxidation
Anti-inflammatoryRAW264.7 macrophages50–100Decreased TNF-α and IL-6 expression
CytotoxicityHeLaIC50_{50}: ~10Induction of apoptosis
CytotoxicityMCF-7/A43150–100Increased caspase-3 activity

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing 3,5-di-tert-butyl-4-hydroxybenzaldehyde hydrate, and how can researchers validate its identity and purity?

  • Methodological Answer :

  • Identity Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, focusing on characteristic peaks such as the aldehyde proton (~9.8 ppm) and hydroxyl group (exchangeable proton). Cross-reference spectral data with the NIST Chemistry WebBook for validation .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. A reversed-phase C18 column and acetonitrile/water mobile phase (70:30 v/v) can resolve impurities. Compare retention times with certified reference standards .
  • Physical Properties : Determine the melting point (187–189°C) using differential scanning calorimetry (DSC) and validate against literature values .

Q. What safety protocols should be followed when handling 3,5-di-tert-butyl-4-hydroxybenzaldehyde hydrate in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods to minimize inhalation of dust. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Store in a desiccator at 2–8°C to prevent hydrate dissociation. Avoid contact with oxidizers (e.g., peroxides) to mitigate decomposition risks .
  • Emergency Response : For skin contact, wash immediately with soap and water. For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention. Refer to GHS07 guidelines for hazard mitigation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to monitor mass loss between 25–300°C. Hydrate dissociation typically occurs near 100°C .
  • Photostability : Expose the compound to UV light (365 nm) for 24 hours and analyze degradation products via LC-MS. Use amber glassware for light-sensitive experiments .

Advanced Research Questions

Q. What mechanistic insights explain the role of 3,5-di-tert-butyl-4-hydroxybenzaldehyde hydrate in stabilizing phenoxyl radicals?

  • Methodological Answer :

  • Hydrogen Bonding : The hydroxyl group forms intramolecular hydrogen bonds with the aldehyde oxygen, enhancing radical stability. Use electron paramagnetic resonance (EPR) spectroscopy to detect radical species in anhydrous solvents (e.g., toluene) .
  • Steric Effects : The bulky tert-butyl groups hinder radical recombination. Computational modeling (DFT) can quantify steric contributions to stabilization energy .

Q. How does the hydrate form influence the compound’s reactivity in synthetic applications, such as synthesizing protein tyrosine kinase inhibitors?

  • Methodological Answer :

  • Hydrate Dissociation : Pre-dry the compound under vacuum (60°C, 12 hours) to obtain the anhydrous form for reactions requiring nucleophilic aldehyde participation (e.g., Schiff base formation). Monitor water content via Karl Fischer titration .
  • Case Study : In synthesizing TX-1123 (a kinase inhibitor), the anhydrous form reacts with cyclopentene-1,3-dione under acidic conditions. Optimize reaction yields by controlling stoichiometry (1:1.2 molar ratio) and temperature (70°C, 6 hours) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) across studies?

  • Methodological Answer :

  • Source Validation : Prioritize data from peer-reviewed journals or authoritative databases like NIST. Cross-check with independent methods (e.g., DSC vs. capillary melting point) .
  • Sample Purity : Replicate experiments using HPLC-purified samples (>99% purity) to eliminate batch-to-batch variability. Publish detailed synthetic protocols, including solvent grades and drying methods .

Q. How can researchers leverage spectral libraries to analyze reaction intermediates involving this compound?

  • Methodological Answer :

  • Database Cross-Referencing : Use the NIST Chemistry WebBook to match IR and NMR spectra of intermediates. For example, the aldehyde C=O stretch (∼1700 cm⁻¹) and tert-butyl C-H bends (∼1360 cm⁻¹) are diagnostic .
  • Dynamic Experiments : Conduct in-situ NMR monitoring (e.g., using a sealed tube) to track aldehyde reduction or oxidation in real time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate
Reactant of Route 2
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate

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